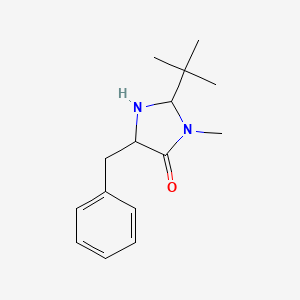![molecular formula C12H32O4Si3 B3068630 Poly(oxy-1,2-ethanediyl),a-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl]-w-hydroxy- CAS No. 67674-67-3](/img/structure/B3068630.png)
Poly(oxy-1,2-ethanediyl),a-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl]-w-hydroxy-
説明
Poly(oxy-1,2-ethanediyl),a-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl]-w-hydroxy-, also known as CAS Reg. No. 67674–67–3, is used as an inert ingredient (surfactant) applied to animals . It is exempted from the requirement of a tolerance for residues when used in accordance with the terms of the exemption in EPA regulations .
Molecular Structure Analysis
The molecular formula of this compound is C12H32O4Si3 . The exact mass is 324.16083910 g/mol and the monoisotopic mass is also 324.16083910 g/mol . The compound has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count .Physical And Chemical Properties Analysis
The molecular weight of this compound is 324.63 g/mol . It has a rotatable bond count of 10 . The topological polar surface area is 47.9 Ų . The complexity of the compound is 232 .科学的研究の応用
Oxidation and Amorphization
Poly(ethylene oxide), a similar polymer to Poly(oxy-1,2-ethanediyl), has been studied for its rapid oxidation by hydroxyl and hydroperoxyl radicals. This process leads to a decrease in molecular weight and changes in polydispersity, resulting in the transformation of the crystalline structure of the polymer into an amorphous form (Kaczmarek, Lindén, & Rabek, 1995).
Polymer Synthesis and Block Copolymers
Anionic polymerizations of 2-[(trimethylsilyl)oxy]ethyl methacrylate and similar compounds have been carried out, producing polymers with predictable molecular weights and narrow distributions. These polymers were used to create novel di- and triblock copolymers, demonstrating the flexibility of these compounds in polymer synthesis (Mori, Wakisaka, Hirao, & Nakahama, 1994).
Miscibility and Hydrogen Bonding
Poly(hydroxy ether of Bisphenol-A), closely related to Poly(oxy-1,2-ethanediyl), has been found to be miscible with certain polymers like poly(4-vinylpyridine). This miscibility is influenced by hydrogen bonding between the components, as evidenced by changes in glass transition temperatures and infrared spectroscopy studies (Ilarduya, Eguiburu, Espí, Iruin, & Fernandez-Berridi, 1993).
Conductivity and Polymerization
Poly(ethylene oxide), similar to Poly(oxy-1,2-ethanediyl), forms viscous liquid complexes with iron(III) chloride. These complexes initiate the polymerization of pyrrole, resulting in polypyrrole composites with conducting properties. This illustrates the potential use of such polymers in conducting materials (Rabek, Lucki, Kereszti, Krische, Qu, & Shi, 1991).
Thermal Conductivity in Electronics
Biphenyl-based liquid crystal polyesters, derived from similar poly(oxy-1,2-ethanediyl) compounds, have shown potential in electronics due to their high thermal conductivity, stability, and mechanical properties. These properties make them suitable for use in electronic and electrical applications (Zhong, Ruan, & Gu, 2022).
Safety And Hazards
特性
IUPAC Name |
2-[3-[methyl-bis(trimethylsilyloxy)silyl]propoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H32O4Si3/c1-17(2,3)15-19(7,16-18(4,5)6)12-8-10-14-11-9-13/h13H,8-12H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUVHEQXMIQSGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(CCCOCCO)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32O4Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67674-67-3 | |
| Details | Compound: α-[3-[1,3,3,3-Tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl]-ω-hydroxypoly(oxy-1,2-ethanediyl) | |
| Record name | α-[3-[1,3,3,3-Tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl]-ω-hydroxypoly(oxy-1,2-ethanediyl) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67674-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
324.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[Methyl-bis(trimethylsilyloxy)silyl]propoxy]ethanol | |
CAS RN |
67674-67-3 | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl]-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl]-ω-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



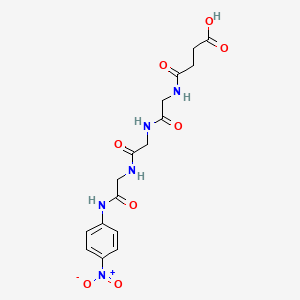

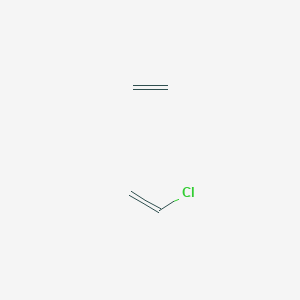
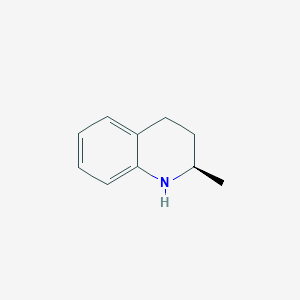
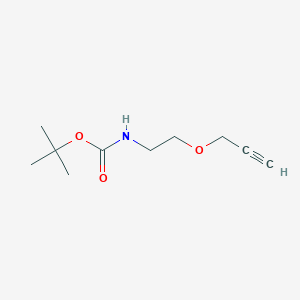
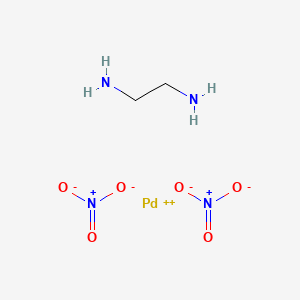
![5-[4-(4-chlorophenyl)sulfonylphenyl]-3H-1,3,4-thiadiazole-2-thione](/img/structure/B3068588.png)
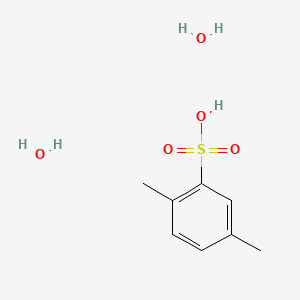
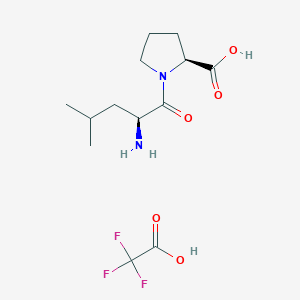
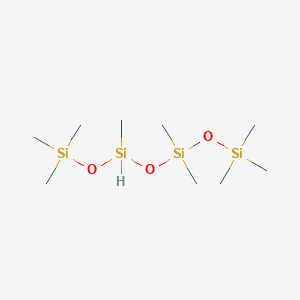
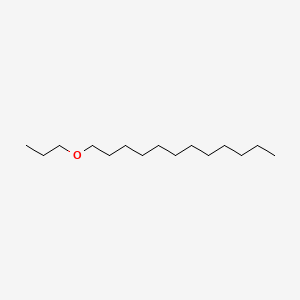
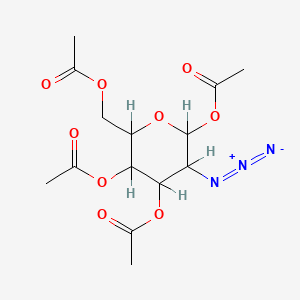
![Hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-diphenylsilyl]oxy-dimethylsilane](/img/structure/B3068655.png)
